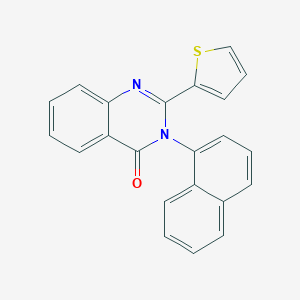
3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure substituted with naphthyl and thiophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone typically involves a multi-step process. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and ease of operation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmental and safety compliance.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, where substituents on the aromatic ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) or acids/bases to facilitate the reaction.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzylsulfanyl-3-naphthalen-1-yl-3H-quinazolin-4-one
- 3-(Thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
3-(1-naphthyl)-2-(2-thienyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C22H14N2OS |
|---|---|
Molekulargewicht |
354.4g/mol |
IUPAC-Name |
3-naphthalen-1-yl-2-thiophen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C22H14N2OS/c25-22-17-10-3-4-11-18(17)23-21(20-13-6-14-26-20)24(22)19-12-5-8-15-7-1-2-9-16(15)19/h1-14H |
InChI-Schlüssel |
MBSNOWWSXYAQOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CS5 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B504746.png)
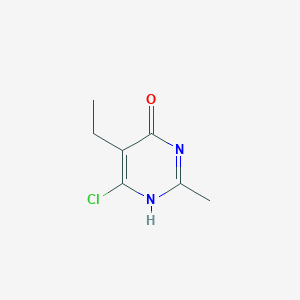
![Ethyl 6-formyl-4-methyl-2-phenylfuro[3,2-b]pyrrole-5-carboxylate](/img/structure/B504754.png)
![N-[2-(pyridin-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B504756.png)
![N-{2-[(4-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B504757.png)
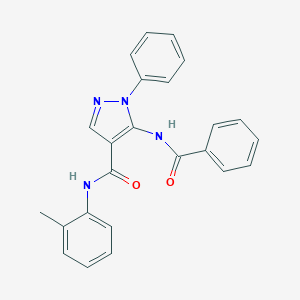
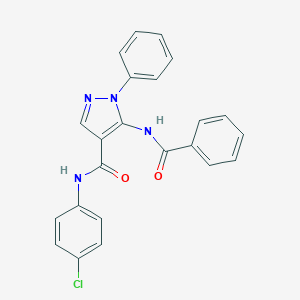
![5-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504762.png)
![5-{[(2-chlorophenyl)carbonyl]amino}-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504763.png)
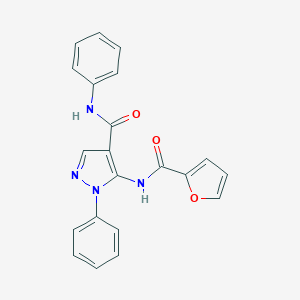
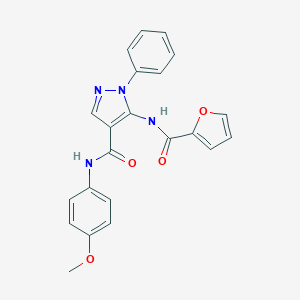
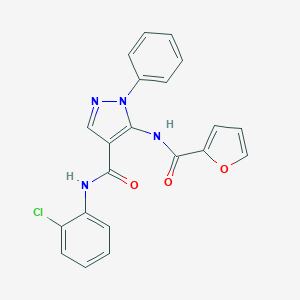
![N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]-2-thiophenecarboxamide](/img/structure/B504771.png)
![N-[4-(morpholine-4-carbonyl)-2-phenylpyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B504772.png)
